2-Oxo-1,5-dihydroimidazole-4-carbonyl chloride
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Overview
Description
It is a straight-chain allophanoyl chloride with the molecular formula C4H5ClN2O2 and a molecular weight of 148.55 g/mol . This compound is known for its reactivity and is used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-1,5-dihydroimidazole-4-carbonyl chloride typically involves the reaction of imidazolidine derivatives with chlorinating agents. One common method is the reaction of imidazolidine-2-one with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
Imidazolidine-2-one+SOCl2→2-Oxo-1,5-dihydroimidazole-4-carbonyl chloride+SO2+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-1,5-dihydroimidazole-4-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles to form substituted imidazoline derivatives.
Reduction Reactions: It can be reduced to form imidazolidine derivatives.
Oxidation Reactions: It can be oxidized to form imidazoline-2,4-dione derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines and alcohols. The reactions are typically carried out in the presence of a base such as triethylamine.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) are employed.
Major Products Formed
Substitution Reactions: Substituted imidazoline derivatives.
Reduction Reactions: Imidazolidine derivatives.
Oxidation Reactions: Imidazoline-2,4-dione derivatives.
Scientific Research Applications
2-Oxo-1,5-dihydroimidazole-4-carbonyl chloride has several applications in scientific research:
Chemistry: It is used as a reactant in the synthesis of various heterocyclic compounds.
Biology: It is employed in the modification of biomolecules for studying biological processes.
Medicine: It is investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Oxo-1,5-dihydroimidazole-4-carbonyl chloride involves its reactivity with nucleophiles and electrophiles. The carbonyl chloride group is highly reactive, allowing it to form covalent bonds with various nucleophiles. This reactivity is utilized in the synthesis of complex molecules and in modifying biomolecules for research purposes.
Comparison with Similar Compounds
Similar Compounds
- Chloroacetyl chloride
- 2-Thiophenecarbonyl chloride
- Sebacoyl chloride
Comparison
2-Oxo-1,5-dihydroimidazole-4-carbonyl chloride is unique due to its imidazoline core structure, which imparts specific reactivity and properties. Compared to chloroacetyl chloride and 2-thiophenecarbonyl chloride, it offers distinct advantages in the synthesis of heterocyclic compounds. Sebacoyl chloride, on the other hand, is used in different applications, such as polymer production, and does not share the same reactivity profile.
Properties
Molecular Formula |
C4H3ClN2O2 |
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Molecular Weight |
146.53 g/mol |
IUPAC Name |
2-oxo-1,5-dihydroimidazole-4-carbonyl chloride |
InChI |
InChI=1S/C4H3ClN2O2/c5-3(8)2-1-6-4(9)7-2/h1H2,(H,6,9) |
InChI Key |
HMKVAQYFQIDOCG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NC(=O)N1)C(=O)Cl |
Origin of Product |
United States |
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